molecular formula C14H14N2O B1638361 2-(3-Phenoxyphenyl)ethanimidamide

2-(3-Phenoxyphenyl)ethanimidamide

Cat. No.: B1638361
M. Wt: 226.27 g/mol
InChI Key: MOMNGOUJBOTOEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Phenoxyphenyl)ethanimidamide is an ethanimidamide derivative characterized by a phenoxyphenyl substituent at the 2-position of the ethanimidamide backbone. Ethanimidamides are amidine derivatives with the general structure R-C(=NH)-NH₂, and their biological and chemical properties are heavily influenced by the nature of the R-group substituent.

Properties

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

2-(3-phenoxyphenyl)ethanimidamide

InChI

InChI=1S/C14H14N2O/c15-14(16)10-11-5-4-8-13(9-11)17-12-6-2-1-3-7-12/h1-9H,10H2,(H3,15,16)

InChI Key

MOMNGOUJBOTOEU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)CC(=N)N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)CC(=N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs of 2-(3-Phenoxyphenyl)ethanimidamide, highlighting substituent variations, synthesis yields, molecular properties, and research applications based on the provided evidence:

Compound Name Substituent(s) Molecular Formula Molecular Weight Synthesis Yield Key Findings/Applications References
This compound 3-Phenoxyphenyl C₁₄H₁₃N₃O Not provided Not reported Inferred: Potential pharmacological activity based on structural analogs. N/A
2-(4-Chlorophenyl)-N′-hydroxy-2-(hydroxyimino)ethanimidamide (Compound 18) 4-Chlorophenyl, hydroxyimino C₈H₉ClN₄O₂ Not provided 58% Antiplasmodial activity; moderate yield attributed to steric/electronic effects of Cl.
N′-Hydroxy-2-(hydroxyimino)-2-(4-nitrophenyl)ethanimidamide (Compound 24) 4-Nitrophenyl, hydroxyimino C₈H₉N₅O₄ Not provided 93% High yield due to nitro group’s electron-withdrawing effect enhancing reactivity.
2-(3-Ethoxy-4-methoxyphenyl)-N′-hydroxy-2-(hydroxyimino)ethanimidamide (Comp. 35) 3-Ethoxy-4-methoxyphenyl, hydroxyimino C₁₁H₁₅N₃O₄ Not provided 68% Antiplasmodial activity; lower yield linked to steric hindrance from ethoxy/methoxy groups.
N’-(benzoyloxy)-2-(2,2-dichlorocyclopropyl)ethanimidamide 2,2-Dichlorocyclopropyl, benzoyloxy C₁₂H₁₂Cl₂N₂O₂ Not provided Not reported Correlated with gut microbiota modulation in depression treatment.
2-(2,6-Dichlorophenyl)ethanimidamide hydrochloride 2,6-Dichlorophenyl C₈H₈Cl₃N₂ 211.69 Not reported Industrial use; safety data emphasize handling precautions for hydrochloride salts.
2-(2,3-dihydro-1H-indol-1-yl)ethanimidamide hydrochloride 2,3-Dihydro-1H-indol-1-yl C₁₀H₁₄ClN₃ 211.69 Not reported Structural uniqueness with indole ring; potential CNS-targeted applications.

Key Research Findings

Substituent Effects on Synthesis and Activity :

  • Electron-withdrawing groups (e.g., nitro in Compound 24) enhance reactivity, yielding higher synthesis efficiencies (93% vs. 58% for chloro-substituted analogs) .
  • Bulky substituents (e.g., ethoxy/methoxy in Compound 35) reduce yields (68%) due to steric hindrance during synthesis .
  • Halogenated derivatives (e.g., 2,6-dichlorophenyl in ) are prioritized for industrial applications due to stability but require stringent safety protocols .

Biological Applications: Antiplasmodial Activity: Compounds 18, 24, and 35 demonstrate potency against Plasmodium species, with IC₅₀ values correlating with substituent electronic profiles . Gut Microbiota Modulation: N’-(benzoyloxy)-2-(2,2-dichlorocyclopropyl)ethanimidamide shows strong correlations with Pygmaiobacter and Lachnoclostridium, suggesting a role in depression treatment via metabolic pathways .

Structural Diversity and Pharmacological Potential: Indole- and diazepane-substituted analogs () exhibit unique binding affinities, hinting at applications in neurological disorders . Hydrochloride salts (e.g., ) improve solubility but necessitate careful handling due to hygroscopicity and toxicity risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.